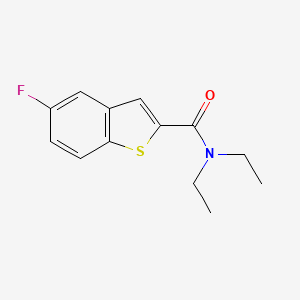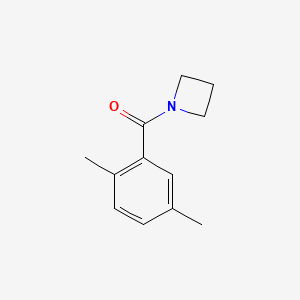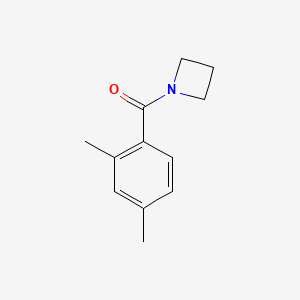
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as FTCD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit NF-κB signaling, leading to a reduction in cytokine production. In neurodegenerative disorders, this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, this compound has been shown to protect against neurotoxicity and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, indicating its potential as a therapeutic agent. Another advantage is that it has a relatively simple synthesis method, making it accessible for researchers. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that its effects may vary depending on the disease model and experimental conditions.
Future Directions
There are several future directions for N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential in combination with other therapeutic agents. Additionally, future research could investigate the effects of this compound on other diseases and physiological processes. Furthermore, research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetic properties.
Synthesis Methods
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, this compound.
Scientific Research Applications
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorder research, this compound has been shown to protect against neurotoxicity and improve cognitive function.
properties
IUPAC Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-9(2)18-10(3)13(8)14(17)16-12-6-4-5-11(15)7-12/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGIOAXDLLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC(=CC=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)



![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)

